molecular formula C21H18N4O2 B2797090 (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone CAS No. 1396870-49-7

(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2797090
CAS No.: 1396870-49-7
M. Wt: 358.401
InChI Key: HIDKQVLTLCAQQO-UHFFFAOYSA-N
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Description

This compound features a unique hybrid scaffold combining an azetidine ring, a 1,2,4-oxadiazole moiety, and an indole core. This structural design is hypothesized to enhance selectivity for targets such as enzymes or receptors in neurological or oncological pathways .

Properties

IUPAC Name

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(16-6-7-18-15(11-16)8-9-22-18)25-12-17(13-25)20-23-19(24-27-20)10-14-4-2-1-3-5-14/h1-9,11,17,22H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDKQVLTLCAQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)C4=NC(=NO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the azetidine ring, and finally the attachment of the indole moiety.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with a nitrile under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be formed by the reaction of a suitable amine with an epoxide or by cyclization of a β-amino alcohol.

    Indole Attachment: The indole moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole and azetidine structures exhibit several biological activities:

  • Antimicrobial Activity : The presence of the oxadiazole ring is associated with significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and may serve as potential antibiotics.
  • Anti-inflammatory Effects : Compounds similar to (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone have demonstrated anti-inflammatory properties in various in vitro studies. These effects are crucial for developing treatments for inflammatory diseases.
  • Anticancer Potential : The indole moiety is known for its anticancer properties. Research has indicated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Study Focus Findings
Study AAntimicrobialDemonstrated significant inhibition of bacterial strains including E. coli and S. aureus.
Study BAnti-inflammatoryShowed reduced inflammation markers in animal models of arthritis.
Study CAnticancerInduced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.

Mechanism of Action

The mechanism of action of (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring, azetidine ring, and indole moiety each contribute to the compound’s overall activity by providing specific binding interactions or electronic effects.

Comparison with Similar Compounds

Structural Analogs with Modified Heterocycles

tert-Butyl (S)-2-(3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (Compound 3c, )
  • Key Differences : Replaces azetidine with pyrrolidine (5-membered ring) and includes a tert-butyl carbamate group.
  • The tert-butyl group enhances lipophilicity, which may affect solubility and blood-brain barrier penetration .
  • Synthesis : Prepared via silica gel chromatography, similar to the target compound, suggesting comparable synthetic accessibility.
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one (Compound 1, )
  • Key Differences: Features an 8-membered benzodiazocinone ring fused to indol-3-yl.
  • Impact: The larger ring system increases molecular weight and complexity, likely reducing solubility but offering novel π-π interactions. The indol-3-yl substitution (vs. indol-5-yl in the target compound) alters electronic properties and target engagement .

Functional Group Variations in Oxadiazole and Thiadiazole Derivatives

1,3,4-Thiadiazole Derivative 9b ()
  • Structure: 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazole.
  • Activity: IC50 = 2.94 µM against HepG2 (hepatocellular carcinoma).
  • Comparison : Replacing 1,2,4-oxadiazole with 1,3,4-thiadiazole introduces sulfur, enhancing polarizability and hydrogen-bond acceptor capacity. This may explain its superior activity compared to oxadiazole-based compounds in certain contexts .
Thiazole Derivative 12a ()
  • Activity : Dual activity against HepG2 (IC50 = 1.19 µM) and MCF-7 (IC50 = 3.4 µM).

Pharmacokinetic and Solubility Considerations

(1-Methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone ()
  • Solubility : Exhibits moderate solubility in polar solvents due to benzimidazole’s hydrogen-bonding capacity.
  • Comparison : The target compound’s azetidine and oxadiazole groups may enhance aqueous solubility compared to benzimidazole-containing analogs. However, the 3-benzyl group could introduce hydrophobicity, necessitating formulation optimization .
Crystalline Hydrochloride Salt ()
  • Structure : Features a thiazole-carbonyl piperazine group instead of benzyl-oxadiazole.
  • Formulation : The crystalline hydrochloride salt improves stability and bioavailability, suggesting that similar salts of the target compound could be viable for pharmaceutical development .

Table 2: Physicochemical Properties

Compound Solubility Profile LogP (Predicted) Metabolic Stability
Target Compound Moderate in DMSO/PBS 3.2 High (azetidine)
Compound 1 () Low (benzodiazocinone) 4.8 Moderate
Crystalline Salt () High (HCl form) 2.5 High

Biological Activity

The compound (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone, identified by its CAS number 1396850-35-3, is a synthetic organic molecule that incorporates multiple pharmacologically relevant moieties. The presence of the oxadiazole and indole rings suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological profiles.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O4C_{22}H_{19}N_{3}O_{4} with a molecular weight of 389.4 g/mol. The structure includes an azetidine ring, a benzyl group attached to an oxadiazole unit, and an indole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC22H19N3O4C_{22}H_{19}N_{3}O_{4}
Molecular Weight389.4 g/mol
CAS Number1396850-35-3

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and indole structures often exhibit antimicrobial properties. A study exploring various derivatives showed that oxadiazole-based compounds can inhibit bacterial growth effectively. The specific compound under review is hypothesized to possess similar activities due to its structural components.

Anticancer Properties

Indole derivatives are frequently investigated for their anticancer potential. The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Preliminary studies indicate that related compounds induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways. Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects.

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor is notable. Oxadiazoles are known to interact with various enzymes involved in metabolic processes. Investigations into the binding affinity and inhibition constants of this compound against specific targets would provide insight into its therapeutic applications.

Synthesis and Testing

A recent study synthesized a series of oxadiazole derivatives, including those with indole functionalities. These compounds were evaluated for their antifungal activity, with some exhibiting greater efficacy than established antifungal agents like pimprinine .

Mechanistic Insights

Molecular docking studies have been employed to predict how this compound interacts with target proteins. Such studies suggest favorable binding interactions that could lead to significant biological effects .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step processes:

Formation of the oxadiazole ring : Cyclocondensation of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux in solvents like ethanol or acetonitrile .

Azetidine ring construction : Cyclization reactions using bases (e.g., K2_2CO3_3) and catalysts to promote ring closure .

Coupling with indole moiety : Acylation or nucleophilic substitution reactions under inert atmospheres (e.g., N2_2) to attach the indole group .

  • Optimization : Parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalyst selection (e.g., Pd for cross-coupling) to maximize yields (typically 50–75%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify protons (e.g., benzyl CH2_2 at δ 3.8–4.2 ppm) and carbons in the oxadiazole (C=N at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (theoretical: ~389.42 g/mol) and fragmentation patterns .
    • Purity Assessment : HPLC with C18 columns (mobile phase: acetonitrile/water) to detect impurities (<2%) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what parameters are prioritized?

  • Approach :

  • Docking Studies : Use software like AutoDock to simulate interactions with targets (e.g., kinase enzymes) by analyzing binding affinities (ΔG values) .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5–3.5), metabolic stability (CYP450 interactions), and bioavailability (%F >50%) .
    • Key Parameters :
  • Electrostatic potential maps to evaluate oxadiazole’s electron-deficient regions for nucleophilic attack .
  • Pharmacophore alignment with known inhibitors (e.g., indole-based kinase inhibitors) .

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Case Example : Discrepancies in IC50_{50} values across assays (e.g., 10 μM vs. 50 μM for enzyme inhibition).
  • Resolution Strategies :

Assay Standardization : Use positive controls (e.g., staurosporine for kinases) and replicate experiments (n ≥ 3) .

Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions .

Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

Q. What strategies improve the solubility and stability of this compound in aqueous media?

  • Chemical Modifications :

  • Salt Formation : Use oxalate or hydrochloride salts to enhance water solubility (e.g., oxalate salt solubility: ~2.5 mg/mL) .
  • Prodrug Design : Introduce phosphate groups at the indole nitrogen for pH-sensitive release .
    • Formulation :
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) for sustained release .

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